2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Description
The compound “2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, a triazole ring, and a thiadiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The structure of similar compounds, such as benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, has been studied using various spectral techniques .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. Similar compounds have been synthesized via the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization .Scientific Research Applications
Antimicrobial Applications
- Compounds derived from similar structures, such as "5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole" and its derivatives, have been studied for their antimicrobial properties. They exhibit moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis and Structural Analysis
- Research into the synthesis and bioactivity of structurally related s-Triazolo[3,4-b][1,3,4]thiadiazoles, s-Triazolo[3,4-b][1,3,4]thiadiazines, and s-Triazolo[3′,4′:2,3]thiadiazino[5,6-b]quinoxaline has been conducted, highlighting their potential antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
- The synthesis of novel derivatives bearing different heterocyclic rings for antitumor activity evaluation underlines the potential of these compounds in cancer research. Certain derivatives have shown significant anticancer activity against various cancer cell lines, indicating their utility in developing anticancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).
Anticancer Evaluation
- New 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones were synthesized for anticancer evaluation, showing activity on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. This suggests that certain modifications in the core structure can enhance the anticancer potential of these compounds (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).
Insecticidal Applications
- Innovations in heterocycle synthesis incorporating a thiadiazole moiety have been explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates the versatility of these compounds in pest control applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6OS3/c21-14-8-6-12(7-9-14)15-10-29-19-24-25-20(27(15)19)30-11-16(28)22-18-23-17(26-31-18)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXGSCFMQOLWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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